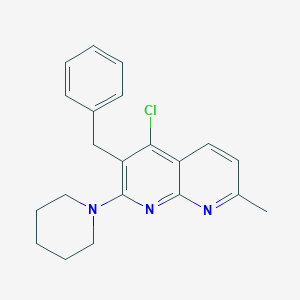![molecular formula C23H22N4O2S B292305 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292305.png)
2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in scientific research studies, particularly in the areas of biochemistry and physiology.
作用機序
The mechanism of action of 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is not fully understood. However, it is thought to work by interacting with specific receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has significant effects on various biochemical and physiological processes. For example, it has been found to have anti-inflammatory and antioxidant properties, which can help to protect cells from damage. It has also been shown to have potential applications in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone in lab experiments is its ability to selectively target specific receptors in the body. This can help researchers to better understand the underlying mechanisms of various diseases and develop more effective treatments. However, one limitation of using this compound is that it may have off-target effects, which can make it challenging to interpret study results.
将来の方向性
There are many potential future directions for research on 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone. For example, further studies could explore its potential applications in the treatment of other types of cancer or neurological disorders. Additionally, research could focus on developing more effective synthesis methods for this compound or identifying new derivatives with improved properties. Finally, studies could investigate the potential side effects of this compound and develop strategies to mitigate any negative effects.
合成法
The synthesis of 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves a series of chemical reactions. The process begins with the reaction of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine with thiourea to produce 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-ylthiourea. This compound is then reacted with 3-methoxybenzoyl chloride to form the final product, 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone.
科学的研究の応用
The compound 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has been studied extensively for its potential applications in scientific research. In particular, it has been found to have significant effects on biochemical and physiological processes.
特性
分子式 |
C23H22N4O2S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-[3,4-dimethyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22N4O2S/c1-14-8-10-18(11-9-14)27-16(3)21-15(2)24-25-23(22(21)26-27)30-13-20(28)17-6-5-7-19(12-17)29-4/h5-12H,13H2,1-4H3 |
InChIキー |
GVVBFUKKWIZBIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCC(=O)C4=CC(=CC=C4)OC)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCC(=O)C4=CC(=CC=C4)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292222.png)
![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292225.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)